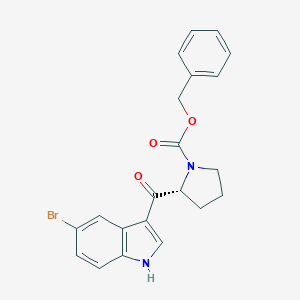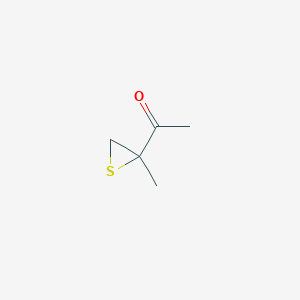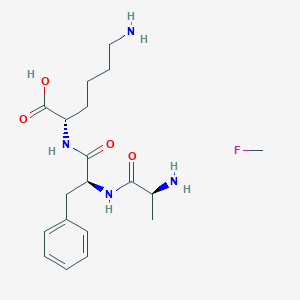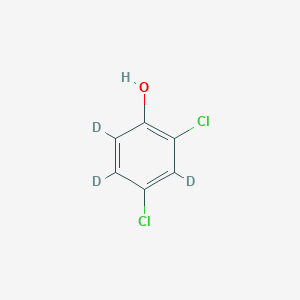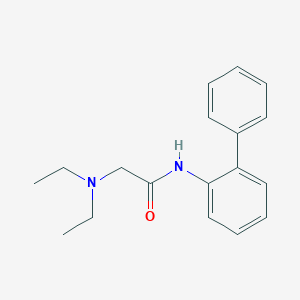
Acetanilide, 2-(diethylamino)-2'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-(diethylamino)-2'-phenyl-, also known as N,N-diethylaniline, is a chemical compound that belongs to the class of anilides. It is commonly used in scientific research for its various applications in organic synthesis and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of Acetanilide, 2-(diethylamino)-2'-phenyl-, is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the diethylamino group. It can also act as a Lewis base due to the presence of the nitrogen atom in the anilide group.
Effets Biochimiques Et Physiologiques
Acetanilide, 2-(diethylamino)-2'-phenyl-, has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to have analgesic properties and is used in the preparation of various pain-relieving drugs. Additionally, it has been found to have antipyretic properties and is used in the preparation of drugs for reducing fever.
Avantages Et Limitations Des Expériences En Laboratoire
Acetanilide, 2-(diethylamino)-2'-phenyl-, has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a wide range of applications in organic synthesis and analytical chemistry. However, it is known to be toxic and can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling the compound.
Orientations Futures
There are several future directions for research on Acetanilide, 2-(diethylamino)-2'-phenyl-. One area of research is the development of new synthetic methods for the preparation of the compound. Another area of research is the investigation of its potential as a catalyst for various reactions. Additionally, more research is needed to understand the mechanism of action of the compound and its potential for use in the development of new drugs.
Conclusion
Acetanilide, 2-(diethylamino)-2'-phenyl-, is a versatile chemical compound that has numerous applications in scientific research. Its synthesis method is relatively simple, and it has a wide range of applications in organic synthesis and analytical chemistry. Although it has several advantages for lab experiments, proper safety precautions should be taken when handling the compound. Future research on Acetanilide, 2-(diethylamino)-2'-phenyl-, is needed to further understand its mechanism of action and potential for use in the development of new drugs and catalysts.
Méthodes De Synthèse
Acetanilide, 2-(diethylamino)-2'-phenyl-, can be synthesized through the reaction of aniline with diethylamine in the presence of acetic anhydride. The reaction leads to the formation of Acetanilide, 2-(diethylamino)-2'-phenyl-niline, which is then acetylated with acetic anhydride to produce Acetanilide, 2-(diethylamino)-2'-phenyl-. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Acetanilide, 2-(diethylamino)-2'-phenyl-, has numerous applications in scientific research. It is commonly used as a reagent in analytical chemistry for the determination of various compounds, including nitrate, phosphate, and sulfate. It is also used in organic synthesis as a starting material for the preparation of various compounds, such as dyes, pharmaceuticals, and agrochemicals. Additionally, it is used as a catalyst in various reactions, such as the Friedel-Crafts acylation reaction.
Propriétés
Numéro CAS |
109555-53-5 |
|---|---|
Nom du produit |
Acetanilide, 2-(diethylamino)-2'-phenyl- |
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)14-18(21)19-17-13-9-8-12-16(17)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,19,21) |
Clé InChI |
CHWBOTZKLAHSNA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Autres numéros CAS |
109555-53-5 |
Synonymes |
2-diethylamino-N-(2-phenylphenyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)


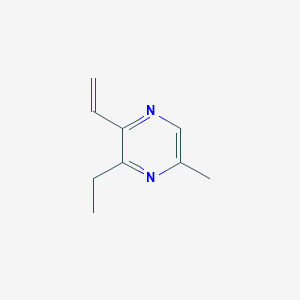



![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
